molecular formula C10H13Cl2NO2 B573122 (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride CAS No. 1217775-76-2

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Cat. No.: B573122
CAS No.: 1217775-76-2
M. Wt: 250.12 g/mol
InChI Key: CKHLTQXMMBPPQU-SBSPUUFOSA-N
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Description

“(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1217775-76-2 . It has a molecular weight of 250.12 . The IUPAC name for this compound is methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical and Chemical Properties Analysis

This compound is a powder and it has a melting point range of 127 - 129 . It should be stored under inert gas and it is hygroscopic .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : Amino-heterocyclic compounds, related to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, have been synthesized and shown potential antibacterial activities in vitro (Guo-qiang Hu et al., 2006).

Corrosion Inhibition

  • Corrosion Prevention in Acidic Environment : Schiff bases derived from L-Tryptophan, structurally related to this compound, demonstrated good inhibition efficiency on corrosion of stainless steel in acidic environments (S. Vikneshvaran & S. Velmathi, 2017).
  • New Phosphonate Based Corrosion Inhibitors : α-Aminophosphonates, chemically similar to this compound, have been synthesized and found effective as corrosion inhibitors in hydrochloric acid, useful for industrial pickling processes (N. Gupta et al., 2017).

Cancer Research

  • Anticancer Activity : Certain derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, structurally similar to this compound, exhibited potential as anticancer agents (S. E. Rayes et al., 2019).
  • Inhibition of Colon Cancer Cells : Newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, related to this compound, selectively inhibited the proliferation of colon cancer cells (S. E. Rayes et al., 2020).

Fluorescence Derivatisation

  • Fluorescence Derivatisation of Amino Acids : Compounds related to this compound have been used in fluorescence derivatisation of amino acids, showing strong fluorescence and potential applicability in biological assays (V. Frade et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride involves the reaction of (S)-2-amino-3-(4-chlorophenyl)propanoic acid with methyl chloroformate in the presence of a base to form the methyl ester. The resulting methyl ester is then treated with hydrogen chloride gas in anhydrous ether to yield the hydrochloride salt of the final product.", "Starting Materials": [ "(S)-2-amino-3-(4-chlorophenyl)propanoic acid", "Methyl chloroformate", "Base (e.g. triethylamine)", "Hydrogen chloride gas", "Anhydrous ether" ], "Reaction": [ "(S)-2-amino-3-(4-chlorophenyl)propanoic acid + Methyl chloroformate + Base -> (S)-Methyl 3-(4-chlorophenyl)-2-oxoazetidine-3-carboxylate", "(S)-Methyl 3-(4-chlorophenyl)-2-oxoazetidine-3-carboxylate + Hydrogen chloride gas + Anhydrous ether -> (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride + Methanol" ] }

CAS No.

1217775-76-2

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1

InChI Key

CKHLTQXMMBPPQU-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N.Cl

SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl

Synonyms

(S)-Methyl 3-aMino-3-(4-chlorophenyl)propanoate HCl

Origin of Product

United States

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